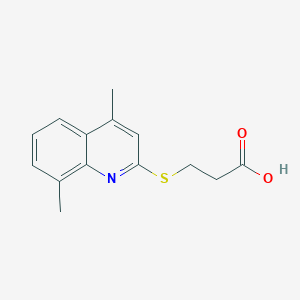

3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid

CAS No.: 370843-69-9

Cat. No.: VC1710183

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 370843-69-9 |

|---|---|

| Molecular Formula | C14H15NO2S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | 3-(4,8-dimethylquinolin-2-yl)sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C14H15NO2S/c1-9-4-3-5-11-10(2)8-12(15-14(9)11)18-7-6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) |

| Standard InChI Key | UKJHYMDKFLEBCX-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)SCCC(=O)O)C |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)SCCC(=O)O)C |

Introduction

Chemical Identity and Basic Properties

3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid is characterized by specific chemical identifiers that establish its molecular identity. The compound is registered with CAS number 370843-69-9, has a molecular formula of C14H15NO2S, and possesses a molecular weight of 261.34 g/mol .

Table 1: Chemical Identity Parameters of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid

Structural Components Analysis

The molecular architecture of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid consists of three primary structural elements:

-

A quinoline heterocyclic core with methyl substituents at positions 4 and 8

-

A sulfanyl (thioether) linkage at position 2 of the quinoline ring

-

A propionic acid chain connected to the quinoline core via the sulfanyl group

The presence of methyl groups at positions 4 and 8 likely influences the electron distribution across the quinoline ring system, potentially affecting its reactivity and interaction capabilities. The sulfanyl linkage provides conformational flexibility to the molecule, while the propionic acid moiety contributes acidic properties and potential for further functionalization.

Structural Features and Chemical Behavior

Quinoline Core Characteristics

The quinoline nucleus in 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid represents a bicyclic aromatic system comprising a benzene ring fused with a pyridine ring. This nitrogen-containing heterocycle serves as the primary scaffold of the molecule and likely contributes significantly to its chemical and potential biological properties. The methyl substituents at positions 4 and 8 modify the electronic properties of the quinoline system compared to unsubstituted quinoline.

Sulfanyl Linkage Properties

The sulfanyl (thioether) group connecting the quinoline core to the propionic acid chain represents a crucial structural element. Comparable sulfanyl linkages in related compounds demonstrate specific chemical behaviors. For instance, in 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile, the sulfanyl group connects a quinoxaline core to a propanenitrile chain, with NMR data showing characteristic signals for the SCH2 group at approximately δ 3.65 ppm .

Propionic Acid Functionality

The propionic acid chain provides acidic properties to the molecule due to its carboxylic acid group. This functional group is capable of forming hydrogen bonds, participating in acid-base reactions, and undergoing various transformations such as esterification and amide formation. In structurally related compounds, propionic acid chains linked to heterocyclic cores show distinctive NMR signals, with methylene protons adjacent to sulfur typically appearing around δ 2.5-3.5 ppm .

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Predictions

Based on structural analysis and comparable compounds in the literature, the 1H NMR spectrum of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid would likely exhibit the following features:

Table 2: Predicted 1H NMR Signals

For 13C NMR, the following signals would be anticipated:

Table 3: Predicted 13C NMR Signals

Infrared Spectroscopy Predictions

The IR spectrum would likely feature characteristic absorption bands reflecting the functional groups present:

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|---|

| O-H stretching (COOH) | 3300-2500 | Strong, broad | Carboxylic acid O-H |

| C=O stretching (COOH) | 1700-1725 | Strong | Carboxylic acid C=O |

| C=C, C=N stretching | 1600-1450 | Medium to strong | Quinoline ring vibrations |

| C-H stretching (aromatic) | 3050-3000 | Medium | Aromatic C-H |

| C-H stretching (methyl) | 2950-2850 | Medium | Aliphatic C-H |

| C-S stretching | 700-600 | Weak | Sulfanyl bond |

Comparative Analysis with Structurally Related Compounds

Quinoline and Quinoxaline Derivatives

Structurally related compounds provide valuable insights into the potential properties of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid. For instance, 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile shows characteristic NMR signals for the sulfanyl-propane linkage, with SCH2 protons appearing at δ 3.65 ppm (t, J = 6.0 Hz) . Similarly, 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide exhibits SCH2 protons at δ 3.47 ppm (t, J = 7.4 Hz) and CH2CO protons at δ 2.53 ppm (t, J = 7.3 Hz) .

Quinoline Derivatives with Propionic Acid Moieties

N-substituted quinolone derivatives containing propionic acid chains, such as 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide, display characteristic NMR signals for the propionic acid chain, with CH2CO protons at δ 2.62 ppm (t, J = 6.0 Hz) and NCH2 protons at δ 4.43 ppm (t, J = 6.0 Hz) . These data provide reference points for predicting the spectroscopic properties of 3-(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid.

Table 5: Comparison of NMR Data for Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume